molecular formula C16H9ClN2O B2408869 (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile CAS No. 169893-54-3

(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile

Cat. No.: B2408869
CAS No.: 169893-54-3
M. Wt: 280.71
InChI Key: CXBWMZZGWDVTAU-FMIVXFBMSA-N
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Description

(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile is an organic compound that features a benzoxazole ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile typically involves the condensation of 2-aminophenol with 4-chlorobenzaldehyde, followed by cyclization and nitrile formation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethylformamide (DMF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other derivatives.

    Reduction: Reduction reactions may convert the nitrile group to an amine or other functional groups.

    Substitution: The benzoxazole and chlorophenyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as sodium methoxide or other nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, compounds with benzoxazole structures are often investigated for their potential as antimicrobial or anticancer agents.

Medicine

In medicine, this compound may be explored for its pharmacological properties, including its ability to interact with specific biological targets.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism by which (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile exerts its effects typically involves interaction with molecular targets such as enzymes or receptors. The benzoxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile: Contains a methyl group instead of chlorine, potentially altering its chemical and physical properties.

Uniqueness

The presence of the 4-chlorophenyl group in (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile may confer unique reactivity and biological activity compared to its analogs. The chlorine atom can influence the compound’s electronic properties and its interactions with biological targets.

Properties

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O/c17-13-7-5-11(6-8-13)9-12(10-18)16-19-14-3-1-2-4-15(14)20-16/h1-9H/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBWMZZGWDVTAU-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(=CC3=CC=C(C=C3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/C(=C/C3=CC=C(C=C3)Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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